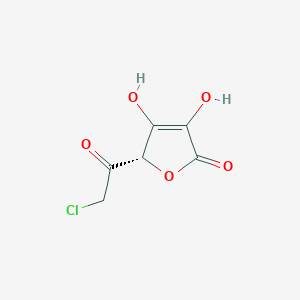
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring with hydroxyl groups at the 3 and 4 positions, and a chloroacetyl group at the 5 position. Its stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan derivatives.
Chloroacetylation: The furan derivative undergoes chloroacetylation, where a chloroacetyl group is introduced at the 5 position. This step often requires the use of chloroacetyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloroacetyl group can be reduced to form a hydroxyl group or other functional groups.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The hydroxyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
®-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one: The enantiomer of the compound with the ®-configuration.
5-(2-Bromoacetyl)-3,4-dihydroxyfuran-2(5H)-one: A similar compound with a bromoacetyl group instead of a chloroacetyl group.
5-(2-Acetyl)-3,4-dihydroxyfuran-2(5H)-one: A compound with an acetyl group instead of a chloroacetyl group.
Uniqueness
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one is unique due to its specific stereochemistry and the presence of both chloroacetyl and hydroxyl groups
Propiedades
Fórmula molecular |
C6H5ClO5 |
|---|---|
Peso molecular |
192.55 g/mol |
Nombre IUPAC |
(2S)-2-(2-chloroacetyl)-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H5ClO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h5,9-10H,1H2/t5-/m1/s1 |
Clave InChI |
XOHLIBAAKCISFU-RXMQYKEDSA-N |
SMILES isomérico |
C(C(=O)[C@@H]1C(=C(C(=O)O1)O)O)Cl |
SMILES canónico |
C(C(=O)C1C(=C(C(=O)O1)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


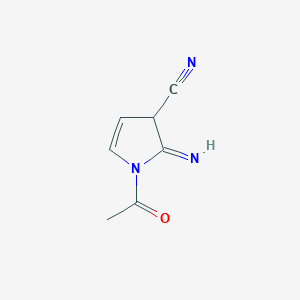
![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)

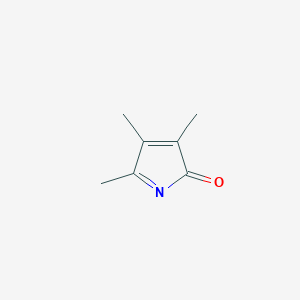
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
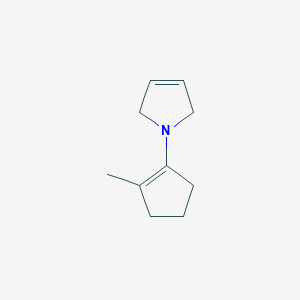
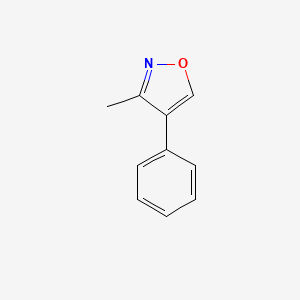
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
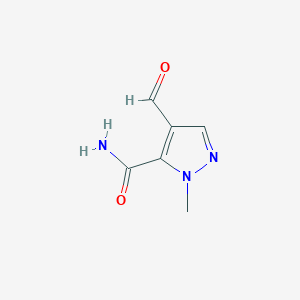

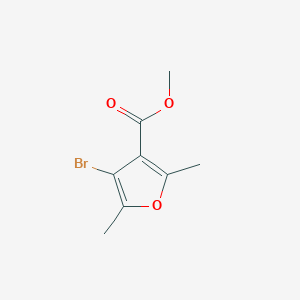
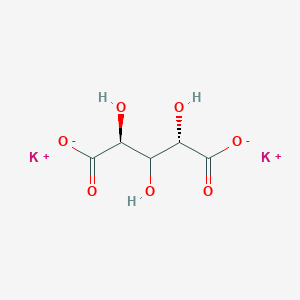
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
